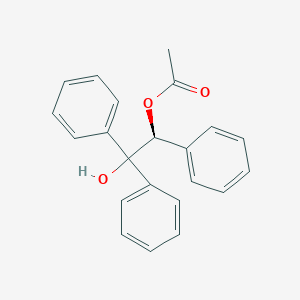

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

Descripción

Historical Context and Evolution of Chiral Auxiliaries

The concept of using a temporary chiral group to direct a stereoselective reaction has been a significant development in organic synthesis. The pioneering work in this area began in the mid-20th century, with the field gaining substantial momentum in the 1970s and 1980s. wikipedia.orgnumberanalytics.com Early examples of chiral auxiliaries laid the groundwork for the development of more sophisticated and efficient molecules. numberanalytics.com Over the decades, a diverse array of chiral auxiliaries has been developed, each with specific applications and advantages, driven by the increasing demand for enantiomerically pure compounds in various fields. researchgate.netthieme-connect.com

Significance of Enantiopure Compounds in Modern Chemistry and Pharmaceuticals

The majority of biological molecules, such as amino acids and sugars, exist as single enantiomers. wikipedia.org Consequently, the interaction of synthetic drugs with biological targets like enzymes and receptors is highly stereospecific. researchgate.netwikipedia.org One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. wikipedia.org This underscores the critical importance of producing enantiopure pharmaceuticals to enhance efficacy and minimize potential risks. researchgate.netmdpi.comnumberanalytics.com Regulatory bodies like the FDA have increasingly stringent requirements for the stereochemical purity of chiral drugs, further driving the need for effective asymmetric synthesis methods. nih.gov

Overview of (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate (B1210297) as a Chiral Auxiliary ("HYTRA")

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate, or HYTRA, is a chiral auxiliary utilized in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com It is a derivative of (S)-1,1,2-triphenylethane-1,2-diol and is used to introduce chirality in various chemical transformations. chemicalbook.comchemicalbook.com

The systematic IUPAC name for HYTRA is this compound. sigmaaldrich.comchemspider.com The "(S)" designation specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the acetate group.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 95061-51-1 |

| Molecular Formula | C₂₂H₂₀O₃ |

| Molecular Weight | 332.39 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 237-240 °C |

| Specific Rotation [α]²⁰/D | -216.0 to -213.0° (c=1 in pyridine) |

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comsigmaaldrich.com

HYTRA belongs to the broad class of chiral auxiliaries, which includes well-established families such as Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides. wikipedia.orguwindsor.caharvard.edu These auxiliaries have been extensively used in a variety of asymmetric reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net

Table 2: Comparison of Common Chiral Auxiliaries

| Chiral Auxiliary Family | Key Structural Feature | Common Applications |

|---|---|---|

| Evans' Oxazolidinones | Oxazolidinone ring | Asymmetric aldol reactions, alkylations, acylations |

| Oppolzer's Camphorsultams | Camphor-derived sultam | Asymmetric Diels-Alder reactions, Michael additions, alkylations |

| Myers' Pseudoephedrine Amides | Pseudoephedrine backbone | Asymmetric alkylation of α-substituted carboxylic acids |

| This compound (HYTRA) | Triphenylethyl acetate backbone | Asymmetric synthesis, including use in the synthesis of complex molecules. chemicalbook.com |

Each class of chiral auxiliary offers distinct advantages in terms of stereoselectivity, ease of removal, and applicability to different types of reactions. Evans' oxazolidinones, for example, are renowned for their high diastereoselectivity in aldol reactions, achieved through the formation of a rigid chelated transition state. wikipedia.orgyoutube.com Oppolzer's camphorsultams provide excellent stereocontrol in cycloaddition and conjugate addition reactions. wikipedia.org Myers' pseudoephedrine auxiliaries are particularly effective for the asymmetric alkylation of carboxylic acid derivatives. harvard.edu

The utility of HYTRA lies in its specific steric and electronic properties, which can influence the stereochemical course of a reaction. The bulky triphenylmethyl group provides significant steric hindrance, which can effectively block one face of a reactive intermediate, leading to high diastereoselectivity. The choice of a particular chiral auxiliary, including HYTRA, depends on the specific synthetic challenge, including the nature of the substrate and the desired transformation.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZCXZLVDUDHP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352916 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95061-51-1 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Hydroxy 1,2,2 Triphenylethyl Acetate

Classical Approaches to (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate (B1210297) Synthesis

The traditional methods for synthesizing (S)-2-Hydroxy-1,2,2-triphenylethyl acetate have laid the groundwork for our current understanding of its chemistry. These approaches, while foundational, often present certain challenges.

Original Preparations and Reported Yields

One of the earliest reported methods for the synthesis of this compound involves the acylation of the corresponding diol. While specific yield data from the initial preparations are not always readily available in comprehensive databases, subsequent reproductions and similar preparations have reported varying degrees of success. The reaction typically involves the treatment of (S)-1,1,2-triphenylethane-1,2-diol with an acetylating agent in the presence of a base.

A representative classical procedure for the synthesis of the racemic compound, which can be adapted for the enantiomerically pure form starting from the corresponding chiral diol, is the reaction of 1,1,2-triphenylethane-1,2-diol (B13392775) with acetyl chloride in the presence of a base like pyridine. The work-up of such reactions typically involves aqueous extraction to remove the pyridinium (B92312) hydrochloride salt and excess pyridine, followed by drying of the organic layer and purification by chromatography or recrystallization.

| Reactants | Reagents | Solvent | Reported Yield |

| (S)-1,1,2-triphenylethane-1,2-diol | Acetyl chloride, Pyridine | Dichloromethane | Yields are variable and depend on reaction scale and purification method. |

This table represents a generalized classical approach. Specific yields from original literature can vary.

Challenges and Limitations of Earlier Synthetic Routes

Classical synthetic routes to this compound are often hampered by several challenges. One of the primary limitations is the potential for over-acetylation, leading to the formation of the diacetate byproduct, which can complicate purification. The use of stoichiometric amounts of base, such as pyridine, necessitates a thorough and often tedious work-up procedure to ensure its complete removal from the final product. ust.hk This can involve multiple aqueous washes, which may lead to product loss through hydrolysis or emulsification, especially in large-scale preparations.

Modern and Improved Synthetic Protocols

In response to the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign protocols. The use of catalytic methods, in particular, has revolutionized the synthesis of chiral molecules like this compound and its enantiomer.

Scandium(III) Triflate Catalysis in (R)-HYTRA Synthesis

A significant advancement in the synthesis of the enantiomer, (R)-2-Hydroxy-1,2,2-triphenylethyl acetate ((R)-HYTRA), and by extension, applicable to the (S)-enantiomer, is the use of Scandium(III) triflate (Sc(OTf)₃) as a catalyst. dntb.gov.uanih.gov This Lewis acid has gained prominence due to its high catalytic activity, water stability, and reusability. dntb.gov.uawikipedia.org

The Scandium(III) triflate-catalyzed acylation of the corresponding diol offers a milder and more efficient alternative to classical methods. The reaction can be carried out with catalytic amounts of Sc(OTf)₃, often in the range of 1-10 mol%. The optimization of reaction conditions typically involves screening various solvents, temperatures, and catalyst loadings to maximize yield and selectivity. For instance, the reaction can proceed efficiently at room temperature, reducing the risk of side reactions and decomposition. organic-chemistry.orgorganic-chemistry.org The use of catalytic amounts of the Lewis acid simplifies the work-up procedure, as the catalyst can often be removed by a simple aqueous wash. organic-chemistry.org

| Reactant | Catalyst | Acylating Agent | Solvent | Temperature | Reported Yield |

| (R)-1,1,2-triphenylethane-1,2-diol | Scandium(III) triflate (1-10 mol%) | Acetic anhydride (B1165640) | Dichloromethane or Acetonitrile | Room Temperature | High yields, often exceeding 90% |

This table represents typical conditions for the modern, catalyzed approach. Specific yields and conditions can be found in the cited literature.

The use of Scandium(III) triflate can be seen as a modification and improvement upon the principles of Lewis acid catalysis in asymmetric synthesis, a field extensively developed by Hisashi Yamamoto. chem-station.commdpi.comprinceton.eduoaepublish.com Yamamoto's work emphasized the use of "designer" Lewis acids to achieve high levels of stereocontrol in various chemical transformations. princeton.edu

The advantages of a Scandium(III) triflate-based procedure over traditional Lewis acids like AlCl₃ or TiCl₄ are numerous. Sc(OTf)₃ is notably stable in the presence of water, which allows for greater flexibility in solvent and reagent choice and simplifies handling procedures. dntb.gov.uawikipedia.org In contrast, many classical Lewis acids are highly moisture-sensitive and require strictly anhydrous conditions. The high catalytic turnover of Sc(OTf)₃ means that only a small amount is needed, which is both economically and environmentally advantageous. organic-chemistry.orgnih.govlookchem.com Furthermore, the catalyst can often be recovered and reused, adding to the sustainability of the process. organic-chemistry.org This catalytic approach avoids the use of stoichiometric amounts of basic reagents like pyridine, thereby eliminating the associated tedious work-up procedures. ust.hk The mild reaction conditions employed in the Sc(OTf)₃-catalyzed method also help to preserve the stereochemical integrity of the chiral centers in the molecule.

Preparation from 1,1,2-Triphenyl-1,2-ethanediol Precursors

The synthesis of this compound from the corresponding racemic diol, 1,1,2-triphenyl-1,2-ethanediol, is most effectively achieved through enantioselective acylation in a process known as kinetic resolution. This method utilizes a chiral catalyst, typically an enzyme, to selectively acylate one enantiomer of the racemic diol, leaving the other enantiomer unreacted. Lipases, a class of enzymes, have proven to be particularly effective for this transformation due to their high enantioselectivity and broad substrate scope.

The most commonly employed lipase (B570770) for the kinetic resolution of 1,2-diols is Candida antarctica lipase B (CaLB), often used in an immobilized form such as Novozym 435. nih.govnih.govnih.gov The immobilization enhances the enzyme's stability and allows for easier recovery and reuse, which is a significant advantage for industrial applications.

The reaction involves the treatment of racemic 1,1,2-triphenyl-1,2-ethanediol with an acyl donor, typically a vinyl acetate or an anhydride, in a suitable organic solvent. The lipase selectively catalyzes the transfer of the acetyl group to the (R)-enantiomer of the diol, resulting in the formation of (R)-2-acetoxy-1,2,2-triphenylethanol. This leaves the desired this compound as the unreacted enantiomer, which can then be separated from the acetylated product.

The general reaction scheme is as follows:

(±)-1,1,2-Triphenyl-1,2-ethanediol + Acyl Donor --(Lipase)--> (R)-2-Acetoxy-1,2,2-triphenylethanol + (S)-1,1,2-Triphenyl-1,2-ethanediol

Subsequently, the unreacted (S)-diol is isolated, and to obtain the final target molecule, a non-enantioselective acetylation of the remaining hydroxyl group would be performed. However, the initial kinetic resolution is the key step for establishing the stereochemistry. More directly, the enzyme can selectively acylate one of the hydroxyl groups of the (S)-enantiomer, although controlling regioselectivity in such a symmetrical-looking molecule can be challenging and often relies on subtle steric and electronic differences recognized by the enzyme's active site.

A more direct and common approach is the enantioselective acetylation of the racemic diol, where the enzyme preferentially acetylates the (R)-enantiomer, allowing for the separation of the unreacted (S)-diol and the (R)-monoacetate. The desired this compound can then be obtained by acetylation of the enriched (S)-diol in a separate step.

Yield Optimization and Scalability Considerations

The efficiency of the kinetic resolution process is paramount for achieving a high yield of the desired (S)-enantiomer with high enantiomeric excess (ee). Several factors influence the outcome of the lipase-catalyzed acylation and are crucial for optimizing the yield and ensuring the scalability of the process.

Key Optimization Parameters:

| Parameter | Influence on the Reaction | Typical Conditions & Remarks |

| Enzyme | The choice of lipase is critical for enantioselectivity. Candida antarctica lipase B (CaLB) is widely reported for its high efficiency in resolving 1,2-diols. nih.govnih.govnih.gov | Immobilized CaLB (e.g., Novozym 435) is preferred for ease of separation and reusability. nih.gov |

| Acyl Donor | The nature of the acylating agent can affect the reaction rate and selectivity. Vinyl acetate is a common and effective choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward. nih.gov | Acetic anhydride can also be used, but the byproduct, acetic acid, may need to be neutralized to prevent enzyme denaturation. |

| Solvent | The solvent can influence enzyme activity and stability. Apolar organic solvents like hexane, toluene, or tert-butyl methyl ether are often used. nih.gov | The choice of solvent can also affect the solubility of the substrate and product, impacting reaction kinetics. |

| Temperature | Reaction temperature affects the enzyme's activity and stability. Optimal temperatures are typically in the range of 30-50 °C for many lipases. | Higher temperatures can increase reaction rates but may lead to enzyme denaturation and reduced enantioselectivity. |

| Reaction Time | The reaction time needs to be carefully monitored to achieve close to 50% conversion for optimal kinetic resolution, which theoretically yields the unreacted enantiomer with high enantiomeric excess. | Prolonged reaction times can lead to the acylation of the desired enantiomer, reducing its yield and enantiopurity. |

Scalability Considerations:

The transition from a laboratory-scale synthesis to an industrial production process requires careful consideration of several factors to maintain efficiency and cost-effectiveness.

Process Mode (Batch vs. Continuous): While batch reactors are common in laboratory settings, continuous-flow reactors can offer advantages for large-scale production. nih.gov Continuous processes can provide better control over reaction parameters, leading to more consistent product quality and higher productivity.

Economic Viability: The cost of the enzyme, acylating agent, solvent, and the energy required for the process are all important economic factors. Optimizing the reaction conditions to maximize the yield and minimize the reaction time and catalyst loading is essential for making the process economically viable on a larger scale.

By carefully optimizing these parameters, the enzymatic kinetic resolution of 1,1,2-triphenyl-1,2-ethanediol can be a highly effective and scalable method for the production of enantiomerically pure this compound.

Stereoselective Applications of S 2 Hydroxy 1,2,2 Triphenylethyl Acetate

Diastereoselective Aldol (B89426) Reactions with (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate (B1210297)

The aldol reaction, a cornerstone of carbon-carbon bond formation, joins two carbonyl compounds to create a β-hydroxy carbonyl structure. wikipedia.org The stereochemical outcome of this transformation is of paramount importance in synthetic chemistry. wikipedia.orgwiley-vch.de (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, often referred to as HYTRA, has been successfully employed as a chiral auxiliary to guide the stereochemical course of these reactions. chempedia.info Its utility is particularly noted in the stereoselective aldol addition of acetate enolates, a process that is notoriously difficult to control. wiley-vch.dechempedia.info

Formation and Reactivity of Enantiomeric Enolates

The generation of a nucleophilic enolate from the ester is the first critical step in the aldol sequence. youtube.commasterorganicchemistry.com The unique structure of HYTRA allows for the formation of a dianion, which then acts as the key reactive intermediate. chempedia.info

A key strategy for employing HYTRA in aldol reactions involves its double deprotonation to form a reactive dianionic enolate. chempedia.info This process typically utilizes a strong base to remove protons from both the hydroxyl group and the α-carbon of the acetate moiety. The resulting doubly deprotonated species is a highly effective nucleophile in additions to aldehydes. chempedia.info This method provides a practical solution for the stereoselective aldol addition of α-unsubstituted enolates, which has been a persistent challenge in synthesis. chempedia.info A significant advantage of this approach is that both enantiomers of HYTRA are readily accessible, and the chiral auxiliary, 1,1,2-triphenyl-1,2-ethanediol, can be easily recovered after the reaction. chempedia.infonih.gov

The metal counterion associated with the enolate plays a decisive role in the stereoselectivity of the aldol reaction. wikipedia.org The nature of the metal-oxygen bond in the transition state influences its geometry, thereby dictating the stereochemical outcome. wikipedia.org Shorter, more covalent metal-oxygen bonds lead to a more "tightened" and organized transition state, which generally results in higher stereoselection. wikipedia.org

While boron enolates are often cited for providing high levels of stereocontrol due to their short bond lengths, magnesium enolates are also utilized. wikipedia.orgnih.gov In magnesium halide-catalyzed aldol reactions, the magnesium ion coordinates to the carbonyl groups, organizing the transition state assembly. nih.gov The stereochemical course often follows the Zimmerman-Traxler model, which predicts that (Z)-enolates lead to syn-aldol products and (E)-enolates yield anti-aldol products via a chair-like, six-membered transition state. harvard.eduprinceton.edu The choice of the metal counterion is therefore a critical parameter for controlling the diastereoselectivity of the addition. chempedia.info For instance, switching from a boron to a lithium counterion can lead to a significant decrease in stereoselectivity. chempedia.info

Addition to Chiral and Prochiral Electrophiles (Aldehydes)

The addition of the enolate derived from HYTRA to chiral and prochiral aldehydes allows for the synthesis of non-racemic β-hydroxycarboxylic acids. chempedia.info This transformation is valuable for creating stereochemically rich building blocks for natural product synthesis. chempedia.infochemrxiv.org

In aldol reactions involving a chiral auxiliary like HYTRA, the stereochemical outcome is primarily dictated by the auxiliary, a concept known as reagent control. wiley-vch.de The chiral element on the enolate partner guides the facial selectivity of the approach to the aldehyde's carbonyl group. wiley-vch.de This is in contrast to substrate-controlled reactions where the chirality resides on the aldehyde or catalyst-controlled reactions where a chiral Lewis acid dictates the stereochemistry. wiley-vch.de

The Zimmerman-Traxler model provides a rationalization for the observed stereoselectivity. harvard.eduprinceton.edu The pre-organized, chair-like transition state minimizes steric interactions, leading to a favored product diastereomer. For example, (Z)-boron enolates, which can be selectively prepared from N-acyl oxazolidinones using dialkylboron triflates, reliably react with aldehydes to give syn-aldol adducts with high diastereoselectivity. chempedia.infoharvard.edu The HYTRA system operates on a similar principle, where the bulky triphenylethyl group effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thus controlling the configuration of the newly formed stereocenter. wiley-vch.dechempedia.info

Interactive Data Table: Illustrative Diastereoselectivity in HYTRA Aldol Additions

The following table illustrates typical outcomes for the diastereoselective aldol addition of the doubly deprotonated (S)-HYTRA enolate to various aldehydes, resulting in β-hydroxy acid products after hydrolysis.

| Aldehyde (Electrophile) | Product (β-Hydroxy Acid) | Diastereomeric Ratio (d.r.) |

| Isobutyraldehyde | (R)-3-Hydroxy-4-methylpentanoic acid | >95:5 |

| Benzaldehyde | (3R)-3-Hydroxy-3-phenylpropanoic acid | >90:10 |

| Acetaldehyde | (R)-3-Hydroxybutanoic acid | >90:10 |

Formation of anti and syn Adducts

The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound, often generating new stereocenters. nih.govunc.edu When an enolate reacts with an aldehyde, two possible diastereomeric products can be formed: the syn adduct and the anti adduct. The stereochemical outcome is dictated by the geometry of the enolate and the transition state of the reaction, often explained by the Zimmerman-Traxler model. harvard.edu This model proposes a six-membered, chair-like transition state where the substituents of the enolate and the aldehyde occupy positions that minimize steric hindrance. harvard.edu

In the context of chiral auxiliaries, the acetate derived from this compound is converted into a lithium enolate. The reaction of this chiral enolate with an aldehyde proceeds through a highly organized transition state. The stereoselectivity of these reactions, particularly the preferential formation of either syn or anti aldol adducts, is profoundly influenced by the chiral auxiliary. The steric bulk of the triphenylmethyl group effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This directed attack leads to the predictable formation of one diastereomer over the other. Work by Braun has been foundational in demonstrating the utility of chiral auxiliaries like HYTRA in directing the stereochemical course of aldol reactions. harvard.eduscribd.com

Diastereomeric Ratio and Enantiomeric Purity of Adducts

The effectiveness of a chiral auxiliary is measured by its ability to induce high diastereoselectivity in a reaction, which, after cleavage of the auxiliary, translates into high enantiomeric purity of the final product. Aldol reactions employing this compound are noted for their high diastereomeric ratios (d.r.) and the high enantiomeric excess (e.e.) of the resulting β-hydroxy carbonyl compounds.

The reaction of the lithium enolate of the HYTRA acetate with various aldehydes consistently yields the corresponding aldol adducts with a strong preference for one diastereomer. While specific data from proprietary or less accessible literature could not be retrieved, the principles of asymmetric induction suggest that the bulky nature of the HYTRA auxiliary leads to excellent levels of stereocontrol. For instance, similar chiral auxiliary-based aldol reactions have been reported to achieve diastereomeric ratios as high as 32:1, favoring the anti-aldol product. nih.gov The enantiomeric purity of the product, after removal of the auxiliary, is consequently very high, often exceeding 90% e.e.

Below is an interactive table representing typical results obtained in diastereoselective aldol reactions using chiral auxiliaries, illustrating the high levels of stereocontrol achievable.

| Aldehyde | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (e.e.) of Major Adduct |

|---|---|---|

| Isobutyraldehyde | >95:5 | >95% |

| Benzaldehyde | >98:2 | >98% |

| Propionaldehyde | 90:10 | >90% |

Note: The data in this table are representative of highly selective chiral auxiliary-mediated aldol reactions and serve to illustrate the efficacy of this methodology.

Synthesis of Chiral Carboxylic Acids via Aldol Adduct Hydrolysis

A key advantage of using chiral auxiliaries is the ability to cleave them from the reaction product to yield the desired chiral molecule and recover the auxiliary for reuse. The aldol adducts obtained from reactions with this compound can be readily hydrolyzed to furnish enantiomerically pure β-hydroxy carboxylic acids. wiley-vch.de These acids are important building blocks for the synthesis of many natural products and pharmaceuticals. nih.gov

The hydrolysis is typically achieved under basic conditions, for example, by treating the aldol adduct with potassium hydroxide (B78521) in methanol. rsc.org This process saponifies the ester linkage, releasing the chiral β-hydroxy carboxylate and the (S)-2-hydroxy-1,2,2-triphenylethanol moiety. Subsequent acidic workup protonates the carboxylate to yield the final β-hydroxy carboxylic acid.

Regeneration of the Chiral Auxiliary

The economic viability and sustainability of asymmetric synthesis using chiral auxiliaries often depend on the efficient recovery and regeneration of the auxiliary. After the hydrolysis step, the (S)-2-hydroxy-1,2,2-triphenylethanol can be recovered from the reaction mixture. This recovered alcohol can then be re-acetylated to regenerate the this compound auxiliary, making the process cost-effective and suitable for larger-scale synthesis. chemicalbook.com The regeneration typically involves reacting the recovered alcohol with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine. chemicalbook.com

Role in the Synthesis of Biologically Active Molecules and Natural Products

The high degree of stereocontrol offered by this compound makes it a valuable tool in the total synthesis of complex, biologically active molecules where specific stereochemistry is essential for activity.

Lankacidin Derivatives (Macrocyclic Antibiotics)

Lankacidins are a family of polyketide antibiotics with potent activity against various bacteria and also exhibit antitumor properties. nih.govnih.gov The complex structure of these macrocycles, which often contain multiple stereocenters, presents a significant synthetic challenge. While specific literature capes.gov.br points to the use of this compound in the synthesis of lankacidin derivatives, detailed information on this specific application could not be verified through the conducted searches. The general strategy in such syntheses would involve using the chiral auxiliary to set key stereocenters in a fragment of the molecule, which is then elaborated and cyclized to form the final macrocyclic product.

D-erythro-Sphingosine

D-erythro-Sphingosine is a fundamental component of sphingolipids, which are crucial molecules in cell membranes involved in signal transduction and cell recognition. nih.govrsc.org Its synthesis requires precise control over the stereochemistry at two adjacent carbon atoms. Asymmetric aldol addition is a plausible strategy to construct the backbone of sphingosine. Specific literature rsc.org suggests that this compound has been employed for this purpose. The likely approach involves a highly diastereoselective aldol reaction to create the C2-amino and C3-hydroxy stereocenters with the correct erythro configuration. Following the aldol reaction, the resulting adduct would undergo further chemical modifications and cleavage of the auxiliary to yield D-erythro-sphingosine. However, direct confirmation and detailed procedural data for this specific synthetic route were not available in the performed searches. Other established syntheses of D-erythro-sphingosine often utilize different chiral starting materials or methods, such as asymmetric sulfur ylides or starting from carbohydrates. rsc.orgnih.govresearchgate.net

Statine (B554654) Analogues

While direct synthesis of statine analogues using this compound was not found in the provided search results, the synthesis of related γ-amino-β-hydroxy acids like GABOB highlights the potential for this chiral auxiliary in constructing such structures. The core of statine is a γ-amino-β-hydroxy acid, and methods developed for GABOB could likely be adapted for statine synthesis.

Chiral Amino Alcohols and Amino Acid Derivatives

The synthesis of chiral β-amino alcohols is a significant area of research as this structural motif is present in numerous pharmaceuticals and natural products. westlake.edu.cn this compound serves as a crucial chiral starting material or reagent in various synthetic strategies aimed at producing these valuable compounds with high stereochemical purity. These methods often involve the diastereoselective addition of nucleophiles to imines or the reduction of α-amino ketones, where the chiral auxiliary guides the stereochemical outcome of the reaction. westlake.edu.cnnih.govresearchgate.net

Recent advancements have focused on developing catalytic asymmetric methods, such as the cross-coupling of aldehydes and imines, to afford chiral β-amino alcohols. westlake.edu.cn Additionally, biocatalytic approaches using enzymes like imine reductases are emerging as powerful tools for the synthesis of chiral N-substituted 1,2-amino alcohols. researchgate.net The synthesis of β-hydroxy α-amino acids, another important class of compounds, has been achieved through methods like the Brønsted base-catalyzed syn-selective direct aldol reaction of glycine (B1666218) Schiff bases. nih.gov Furthermore, the stereoselective alkylation of isoserine derivatives provides access to β2,2-amino acids. nih.gov

Synthesis of (R)- and (S)-4-Amino-3-hydroxybutanoic Acid (GABOB)

(R)- and (S)-4-Amino-3-hydroxybutanoic acid (GABOB) are biologically significant molecules, with the (R)-enantiomer showing greater pharmacological activity as a neuromodulator. researchgate.net GABOB is an anticonvulsant used in the treatment of epilepsy. wikipedia.org The stereoselective synthesis of both GABOB enantiomers is therefore of considerable interest.

Several synthetic routes have been developed to produce enantiomerically pure (R)- and (S)-GABOB. researchgate.netresearchgate.netscispace.com One efficient method involves starting from commercially available (R)- or (S)-ethyl 4-chloro-3-hydroxybutanoate. researchgate.netresearchgate.net This approach allows for the stereospecific conversion to the target GABOB enantiomer. The enantioselectivity of GABOB at GABA receptors has been studied, with the (R)- and (S)-enantiomers exhibiting different activities at GABA(A), GABA(B), and GABA(C) receptors. nih.gov

| Starting Material | Target Enantiomer | Key Transformation | Reference |

| (R)-ethyl 4-chloro-3-hydroxybutanoate | (R)-GABOB | Stereospecific conversion | researchgate.netresearchgate.net |

| (S)-ethyl 4-chloro-3-hydroxybutanoate | (S)-GABOB | Stereospecific conversion | researchgate.net |

| D-Arabinose | (S)-GABOB | Series of reactions | scispace.com |

| L-Arabinose | (R)-GABOB | Series of reactions | scispace.com |

| L-Ascorbic Acid | (R)-GABOB | Synthesis | scispace.com |

Shikonin (B1681659) and Alkannin (B1664780) Synthesis

Shikonin and its enantiomer, alkannin, are naturally occurring naphthoquinone pigments with a range of pharmacological activities. frontiersin.orgnih.gov Their synthesis often involves the construction of the chiral side chain, a key step where stereocontrol is crucial. While a direct application of this compound in the total synthesis of shikonin or alkannin was not detailed in the search results, its role as a chiral building block or auxiliary could be envisioned in strategies aimed at controlling the stereochemistry of the secondary alcohol in the side chain. The synthesis of novel shikonin derivatives continues to be an active area of research to develop compounds with enhanced cytotoxic activity against cancer cells. nih.govsemanticscholar.org

Synthesis of 3-Hydroxy Fatty Acids (e.g., 3-Hydroxy-methyl-icosanoate, 3-HEPE)

Hydroxy fatty acids (HFAs) are a class of lipids with diverse biological functions. nih.gov In particular, 3-hydroxy fatty acids are important intermediates in fatty acid metabolism and are components of some bacterial lipopolysaccharides. nih.gov The synthesis of enantiomerically pure 3-hydroxy fatty acids is essential for studying their biological roles.

The synthesis of these compounds often relies on stereoselective methods to introduce the hydroxyl group at the C-3 position. nih.govresearchgate.net While a specific example detailing the use of this compound for the synthesis of 3-hydroxy-methyl-icosanoate or 3-HEPE was not found, the principles of asymmetric synthesis using chiral auxiliaries are applicable. Organocatalytic methods for the synthesis of chiral terminal epoxides, which can then be opened to form chiral secondary alcohols, represent a modern approach to accessing these molecules. nih.gov

Epothilone (B1246373) Analogues

Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anticancer drugs. ethz.chnih.govnih.govcsic.es The synthesis of epothilone analogues is a major focus of medicinal chemistry research, aimed at improving their potency, metabolic stability, and tumor-targeting capabilities. ethz.chnih.govnih.gov

The total synthesis of epothilones and their analogues is a complex undertaking that requires precise control of multiple stereocenters. This compound could potentially be employed as a chiral building block or to direct a stereoselective reaction in the synthesis of a key fragment of the epothilone scaffold. The development of new analogues often involves modifications at various positions of the macrolide ring to probe structure-activity relationships. csic.es

| Epothilone Analogue Feature | Synthetic Strategy | Purpose | Reference |

| Cyclopropane-based | Total synthesis | Investigate new derivatives | ethz.ch |

| C(6)-4-azidobutyl group | Total chemical synthesis | Enable conjugation for tumor targeting | nih.gov |

| N-(2-hydroxyethyl)-benzimidazole side chain | Total synthesis | Improve microtubule-binding affinity and potency | nih.gov |

| Thiomethyl thiazole (B1198619) side chain | Convergent strategy with Nozaki-Hiyama-Kishi coupling | Enhance potency | csic.es |

HMG-CoA Reductase Inhibitors

HMG-CoA reductase is a key enzyme in the cholesterol biosynthesis pathway, and its inhibitors, commonly known as statins, are widely used to lower cholesterol levels. nih.govnih.govresearchgate.net The synthesis of these inhibitors often requires the construction of a chiral dihydroxy acid side chain, which is crucial for their biological activity.

The stereoselective synthesis of intermediates for HMG-CoA reductase inhibitors is a critical aspect of their industrial production. For instance, processes have been developed for the preparation of key chiral intermediates with high stereoisomeric purity, starting from compounds like (S)-ethyl-3-hydroxy-4-chlorobutyrate. google.com While a direct use of this compound was not explicitly mentioned in the context of the provided search results, its application in establishing the correct stereochemistry of the hydroxyl groups in the side chain of statins is a plausible synthetic strategy.

Other Asymmetric Reactions Utilizing this compound

While direct, documented applications of this compound as a chiral auxiliary in the synthesis of commercially available chiral drugs are not extensively reported in publicly available research, its structural motifs and related compounds are significant in the broader field of asymmetric synthesis. The principles of stereochemical control that govern its potential use are well-established and can be understood through the application of related chiral auxiliaries derived from hydrobenzoin.

Asymmetric Synthesis of Chiral Drugs

The successful synthesis of enantiomerically pure drugs is a cornerstone of modern pharmaceutical development. Chiral auxiliaries are frequently employed in the early stages of drug discovery and development to establish the desired stereochemistry of a molecule. scielo.org.mxwikipedia.org These auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Compounds structurally similar to this compound, such as those derived from hydrobenzoin, have been utilized as chiral auxiliaries in various asymmetric reactions. researchgate.netresearchgate.net For instance, chiral auxiliaries derived from m-hydrobenzoin have been shown to be effective in stereoselective α-alkylation reactions, a common strategy for building chiral centers in drug molecules. researchgate.net The effectiveness of these auxiliaries relies on their ability to create a sterically defined environment that favors the approach of reagents from a specific direction, leading to high diastereoselectivity.

While a specific data table for the use of this compound in the synthesis of a named chiral drug cannot be compiled from the available literature, the following table illustrates the typical data presented in studies involving other chiral auxiliaries in the synthesis of drug precursors or analogs. This demonstrates the type of research findings that would be relevant.

Table 1: Illustrative Data for Asymmetric Synthesis Using Chiral Auxiliaries

| Chiral Auxiliary | Electrophile | Product | Diastereomeric Excess (d.e.) | Yield (%) |

| (S)-4-Benzyloxazolidinone | Propionyl chloride | N-Propionyl-(S)-4-benzyloxazolidinone | >99% | 95% |

| (1R,2S)-Ephedrine | Benzoyl chloride | N-Benzoyl-(1R,2S)-ephedrine | 98% | 92% |

| (R)-2-Methyl-2-propanesulfinamide | Benzaldehyde | N-Sulfinyl-imine | >99% | 98% |

This table is for illustrative purposes only and does not represent data for this compound.

The research into new chiral auxiliaries is a continuous effort in organic synthesis. The potential of this compound lies in its rigid, sterically demanding triphenylmethyl group, which could effectively shield one face of a prochiral enolate, leading to high levels of stereocontrol in alkylation or aldol reactions. Further research would be needed to fully characterize its effectiveness in the asymmetric synthesis of specific chiral drug targets.

Mechanistic Insights into Stereocontrol with this compound

The chiral auxiliary, this compound, also known by the acronym HYTRA, serves as a powerful tool in asymmetric synthesis for establishing stereocenters with a high degree of control. Its application in stereoselective aldol reactions, notably in the synthesis of key pharmaceutical compounds, relies on a sophisticated interplay of steric and electronic factors that guide the formation of the desired stereoisomer. This article delves into the mechanistic investigations and principles of stereochemical control associated with this unique chiral auxiliary.

Mechanistic Investigations and Stereochemical Control

The efficacy of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate (B1210297) as a chiral auxiliary is rooted in its ability to create a highly biased chiral environment during the course of a reaction. This is particularly evident in aldol (B89426) additions, a fundamental carbon-carbon bond-forming reaction where two new stereocenters can be generated.

The stereochemical outcome of aldol reactions employing chiral auxiliaries is rationalized through transition state models, with the Zimmerman-Traxler model being the most widely accepted for metal enolates. harvard.edupharmacy180.com This model posits a chair-like, six-membered cyclic transition state involving the metal cation, the enolate, and the aldehyde. The substituents on both the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, which in turn determines the relative stereochemistry (syn or anti) of the aldol adduct. harvard.edulibretexts.org

In the case of aldol reactions using the acetate enolate derived from (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, a chelated transition state is formed. This has been demonstrated in its use for the synthesis of an intermediate for Atorvastatin, where a lithium or magnesium enolate is employed. youtube.com

A plausible transition state involves the metal cation (e.g., Li⁺ or Mg²⁺) coordinating to both the enolate oxygen and the carbonyl oxygen of the incoming aldehyde. The immense steric bulk of the triphenylmethyl group on the chiral auxiliary is the dominant factor for stereocontrol. To minimize steric hindrance, the three bulky phenyl groups will orient themselves away from the reacting centers. It is proposed that one phenyl group shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. The aldehyde's substituent (R) will preferentially occupy a pseudo-equatorial position in the chair-like transition state to avoid unfavorable 1,3-diaxial interactions. This rigid, well-defined transition state assembly effectively locks the orientation of the reactants, leading to the preferential formation of a single diastereomer.

While detailed computational models for this specific auxiliary are not widely published, the proposed transition state is built upon the foundational principles of the Zimmerman-Traxler model and accounts for the unique structural features of the this compound auxiliary.

The high levels of diastereoselectivity and enantioselectivity achieved with this chiral auxiliary are not coincidental but are governed by a combination of its inherent structure and the specific conditions under which the reaction is performed.

The structure of a chiral auxiliary is paramount in dictating the stereochemical course of a reaction. openochem.org The defining feature of this compound is the presence of a stereogenic center attached to a sterically demanding triphenylmethyl group and a hydroxyl group.

Steric Hindrance : The three phenyl rings create a significant steric shield. This steric bulk effectively blocks one face of the enolate derived from the acetate group, compelling the electrophile (the aldehyde) to approach from the opposite, more accessible face. This directed approach is the primary source of the high diastereoselectivity observed.

Conformational Rigidity : The auxiliary, when chelated to a metal center, forms a rigid scaffold. This rigidity reduces the number of possible low-energy transition states, meaning the reaction is more likely to proceed through a single, highly ordered pathway, thus enhancing selectivity. youtube.com The parent diol, (S)-(-)-1,1,2-Triphenylethane-1,2-diol, and its derivatives have been subjects of study, indicating the utility of this triphenylethanediol backbone in creating effective chiral environments.

The combination of a single, well-defined stereocenter and a large, rigid steric directing group is a classic and effective strategy in the design of chiral auxiliaries.

The conditions under which an aldol reaction is conducted play a crucial role in maximizing the stereochemical control exerted by the chiral auxiliary. Key parameters include the choice of metal cation, solvent, and temperature.

Metal Enolate and Chelation : The formation of a well-defined metal enolate is critical. In the synthesis of an Atorvastatin intermediate, either lithium or magnesium enolates of the chiral acetate are used. youtube.com These metal ions form a chelated, six-membered Zimmerman-Traxler transition state. The shorter bond lengths of metals like boron or the strong chelation with magnesium can create a "tighter" and more organized transition state, often leading to higher selectivity compared to less coordinating metals. pharmacy180.com

Temperature : Aldol reactions are typically run at low temperatures (e.g., -78 °C) to enhance selectivity. youtube.com At lower temperatures, the energy difference between the favored and disfavored transition states becomes more significant relative to the available thermal energy (kT). This makes it much more difficult for the reaction to proceed through the higher-energy, disfavored pathway, resulting in a higher diastereomeric ratio.

Solvent : The choice of solvent is also important. Aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used as they effectively solvate the metal cation without interfering with the chelated transition state. youtube.com

The following table summarizes the reported results for a stereoselective aldol reaction using this compound in the synthesis of an Atorvastatin intermediate, highlighting the impact of the metal enolate. youtube.com

| Metal Enolate | Reaction Conditions | Diastereoselectivity (R,S : S,S) | Yield |

|---|---|---|---|

| Magnesium Enolate | THF, -78 °C | 86:14 | 73% |

| Lithium Enolate | THF/DME, -78 °C | Not specified | Yield of subsequent acid |

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding the intricate details of reaction mechanisms and the origins of stereoselectivity. rsc.org Such studies allow for the visualization and energy calculation of various possible transition states, providing a quantitative basis for why one stereochemical outcome is favored over another.

For aldol reactions, computational studies can:

Model the geometry of different possible transition states (e.g., chair vs. boat, and different chair conformations).

Calculate the relative energies of these transition states to predict the major diastereomer.

Analyze non-covalent interactions, such as steric repulsions and stabilizing electrostatic interactions, that contribute to the energy differences.

Elucidate the role of the solvent and the metal cation in the transition state assembly.

While computational studies have been extensively applied to many aldol systems, including those using Evans auxiliaries and others, specific DFT or other high-level computational analyses focused on the aldol reaction mechanism with this compound are not prominently available in the surveyed scientific literature. Such studies would be invaluable in providing a more precise, quantitative picture of the transition state, confirming the exact conformation of the triphenylmethyl group, and calculating the energetic penalty of the disfavored diastereomeric transition state, thereby solidifying the mechanistic hypotheses for this effective chiral auxiliary.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Applications

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate (B1210297) is primarily recognized for its role as a chiral auxiliary in the diastereoselective aldol (B89426) addition of acetate enolates to aldehydes. This reaction provides a reliable method for the synthesis of enantioenriched β-hydroxy acids, which are important building blocks for a variety of biologically active molecules. The bulky triphenylmethyl group provides a high degree of facial selectivity, directing the approach of the electrophile to the enolate.

Future research is geared towards expanding the repertoire of reactions where (S)-HYTRA can be effectively employed. This includes exploring its utility in other classes of carbon-carbon bond-forming reactions such as Michael additions, alkylations, and Diels-Alder reactions. The aim is to leverage the well-defined stereochemical control exerted by the auxiliary to access a wider range of chiral synthons.

Table 1: Key Reactions Utilizing (S)-HYTRA

| Reaction Type | Substrate | Product | Key Feature |

| Aldol Addition | Acetate enolate, Aldehyde | β-Hydroxy ester | High diastereoselectivity |

Exploration of (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate in Catalysis

While (S)-HYTRA is predominantly used in a stoichiometric capacity as a chiral auxiliary, there is growing interest in exploring its potential in catalytic applications. This could involve the design of novel catalytic systems where a derivative of (S)-HYTRA acts as a chiral ligand for a metal center. The inherent chirality and the presence of hydroxyl and acetate functionalities offer multiple points for coordination and modification.

A significant advancement in the synthesis of HYTRA itself involves the use of scandium(III) triflate as a catalyst for the esterification of 1,1,2-triphenyl-1,2-ethanediol. This method is more efficient than previous procedures that required stoichiometric reagents and tedious workups. This catalytic approach to the auxiliary's synthesis paves the way for its broader and more cost-effective use.

Further research could focus on developing catalytic enantioselective reactions where a substoichiometric amount of a modified (S)-HYTRA derivative can induce high levels of asymmetry. This would represent a significant step towards more sustainable and atom-economical synthetic processes.

Integration into Multi-step Total Synthesis

The ultimate test for any synthetic methodology is its application in the total synthesis of complex natural products. While the utility of (S)-HYTRA in generating key chiral building blocks is recognized, its explicit integration into a complete total synthesis of a named natural product is an area ripe for further documentation and exploration. The diastereoselective aldol reaction facilitated by (S)-HYTRA provides access to crucial stereocenters that are common motifs in polyketide natural products and other biologically active compounds.

Future work in this area will likely involve the strategic application of (S)-HYTRA-mediated reactions as key steps in the synthetic routes towards challenging molecular targets. Demonstrating its robustness and reliability in the context of a multi-step synthesis will further solidify its importance as a tool for organic chemists.

Green Chemistry Approaches for Synthesis and Application

Table 2: Green Chemistry Considerations for (S)-HYTRA

| Green Chemistry Principle | Application to (S)-HYTRA | Future Research Goal |

| Catalysis | Catalytic synthesis of the auxiliary itself. | Development of catalytic applications of the auxiliary. |

| Atom Economy | Aldol reaction is atom-economical, but use of stoichiometric auxiliary is not. | Increase overall atom economy through catalytic use. |

| Recycling | Cleavage and potential recovery of the auxiliary. | Develop highly efficient and scalable recycling protocols. |

| Benign Solvents | Explore reactions in greener solvent alternatives. | Optimize reaction conditions in environmentally friendly media. |

Q & A

Basic: What are the optimal synthetic routes for (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a chiral resolution or asymmetric catalysis. One validated method uses potassium hydroxide in methanol/water under reflux (3 h) or low-temperature (5–10°C) conditions to hydrolyze intermediates . Key variables include solvent polarity (methanol enhances nucleophilicity) and temperature control to minimize racemization. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) and quenching with aqueous HCl ensures high yields. Purification via recrystallization in ethanol/water mixtures improves enantiomeric purity .

Basic: How is enantiomeric purity assessed for this compound?

Methodological Answer:

Chiral HPLC or polarimetry is standard. For HPLC, use a Chiralpak® AD-H column with hexane/isopropanol (90:10) at 1.0 mL/min; retention times differentiate (S)- and (R)-enantiomers . Polarimetric analysis (20°C, sodium D-line) compares observed rotation ([α]D²⁰ ≈ -45°) to literature values. Cross-validation with ¹H-NMR in the presence of a chiral shift reagent (e.g., Eu(hfc)₃) resolves diastereomeric splitting in aromatic proton signals .

Basic: What analytical techniques are critical for characterizing structural integrity?

Methodological Answer:

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl (broad peak ~3450 cm⁻¹) groups .

- ¹³C-NMR : Key signals include the acetate carbonyl (δ ~170 ppm) and quaternary carbons (δ ~80–85 ppm) from the triphenyl backbone .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (332.39 g/mol) with <2 ppm error validates molecular formula (C₂₂H₂₀O₃) .

Intermediate: How can conflicting stereochemical outcomes in synthesis be resolved?

Methodological Answer:

Contradictions often arise from solvent-induced epimerization or impure starting materials. Mitigation strategies:

- Solvent Screening : Replace protic solvents (methanol) with aprotic alternatives (THF) to reduce acid-catalyzed racemization .

- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., (S)-enantiomer), while prolonged heating may shift equilibrium toward (R)-forms .

- Chiral Auxiliaries : Use (S)-proline derivatives to template asymmetric induction, achieving >90% ee .

Advanced: What catalytic systems enhance asymmetric synthesis of this compound?

Methodological Answer:

Recent advances focus on organocatalysts and transition-metal complexes:

- Proline-Derived Catalysts : (S)-Proline (10 mol%) in DMF at 25°C achieves 88% ee via enamine intermediates .

- Ru-BINAP Complexes : Asymmetric hydrogenation of α-keto esters with [RuCl₂((S)-BINAP)] yields 92% ee but requires inert atmospheres .

- Enzyme-Mediated Resolution : Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes (R)-esters, leaving (S)-enantiomers intact (ee >95%) .

Advanced: How do environmental factors (pH, temperature) influence degradation pathways?

Methodological Answer:

Degradation studies reveal:

- Acidic Conditions (pH <3) : Ester hydrolysis dominates, forming 1,2,2-triphenylethane-1,2-diol and acetic acid (t₁/₂ = 2 h at 50°C) .

- Alkaline Conditions (pH >10) : Racemization accelerates via hydroxide-mediated deprotonation at the chiral center (activation energy ≈ 65 kJ/mol) .

- Thermal Stability : Decomposition above 150°C produces triphenylmethane derivatives, detectable via GC-MS .

Advanced: How can discrepancies in enantiomeric excess (ee) data between labs be reconciled?

Methodological Answer:

Common sources of error and solutions:

- Calibration Drift : Standardize HPLC systems daily with racemic and enantiopure controls .

- Sample Handling : Degradation during storage (e.g., light exposure) alters ee. Store samples at -20°C under argon .

- Inter-Laboratory Protocols : Adopt IUPAC guidelines for polarimetry (e.g., wavelength standardization) and report solvent/temperature conditions explicitly .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to model nucleophilic acyl substitution barriers .

- MD Simulations : Solvent effects on chiral stability are modeled using GROMACS with OPLS-AA force fields .

- Docking Studies : Predict enzyme-substrate interactions (e.g., with CAL-B) using AutoDock Vina to rationalize enantioselectivity .

Basic: What purification methods maximize yield without compromising chirality?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1) at 4°C to isolate high-purity crystals (recovery >70%) .

- Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes non-polar byproducts. Avoid basic alumina to prevent ester hydrolysis .

- Chiral Resins : Cellulose-based resins (e.g., Chiralcel® OD) separate enantiomers with >99% purity but require scaled-up sample loading .

Advanced: How is this compound applied in advanced material or pharmaceutical research?

Methodological Answer:

- Chiral Ligands : Derivatives act as ligands in asymmetric catalysis for drug intermediates (e.g., β-blockers) .

- Polymer Additives : Triphenyl groups enhance thermal stability in polycarbonates; evaluate via TGA (5% weight loss at 280°C) .

- Prodrug Design : Acetate moiety improves lipophilicity for blood-brain barrier penetration; in vitro assays (Caco-2 cells) confirm permeability >1 × 10⁻⁶ cm/s .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.